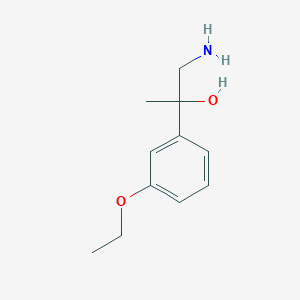
1-Amino-2-(3-ethoxyphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(3-ethoxyphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO2 It is an amino alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a propanol backbone
Preparation Methods
The synthesis of 1-Amino-2-(3-ethoxyphenyl)propan-2-ol can be achieved through several routes. One common method involves the reaction of 3-ethoxybenzaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amino alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial production methods may involve the use of more scalable and cost-effective processes, such as the catalytic hydrogenation of the nitroalkene intermediate in the presence of a suitable catalyst, like palladium on carbon (Pd/C), under hydrogen gas pressure.
Chemical Reactions Analysis
1-Amino-2-(3-ethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4), leading to the formation of a ketone or aldehyde derivative.
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like LiAlH4 or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and specific catalysts or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Amino-2-(3-ethoxyphenyl)propan-2-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 1-Amino-2-(3-ethoxyphenyl)propan-2-ol exerts its effects depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key enzymes or receptors involved in metabolic or signaling pathways.
Comparison with Similar Compounds
1-Amino-2-(3-ethoxyphenyl)propan-2-ol can be compared with other similar compounds, such as:
1-Amino-2-propanol: A simpler amino alcohol with a similar backbone but lacking the ethoxyphenyl group.
2-Amino-1-phenylethanol: Another amino alcohol with a phenyl group but differing in the position of the amino and hydroxyl groups.
3-Amino-1-phenylpropan-1-ol: A compound with a similar structure but differing in the position of the amino group.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-amino-2-(3-ethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO2/c1-3-14-10-6-4-5-9(7-10)11(2,13)8-12/h4-7,13H,3,8,12H2,1-2H3 |
InChI Key |
IZJJNJBDYHBAPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C)(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















